molecular formula C30H45N3O3 B14511379 N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide CAS No. 63233-57-8

N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide

Cat. No.: B14511379
CAS No.: 63233-57-8
M. Wt: 495.7 g/mol
InChI Key: WXBBKLSFNKLPMW-UHFFFAOYSA-N
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Description

N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a pyridine ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide typically involves the reaction of 3-nitro-4-[(pyridin-2-yl)methyl]aniline with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and apoptosis. Additionally, the pyridine ring can interact with enzymes and receptors, influencing their activity and downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is unique due to the presence of the long aliphatic chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable molecule for various applications .

Properties

CAS No.

63233-57-8

Molecular Formula

C30H45N3O3

Molecular Weight

495.7 g/mol

IUPAC Name

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octadecanamide

InChI

InChI=1S/C30H45N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30(34)32-28-22-21-26(29(25-28)33(35)36)24-27-19-17-18-23-31-27/h17-19,21-23,25H,2-16,20,24H2,1H3,(H,32,34)

InChI Key

WXBBKLSFNKLPMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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